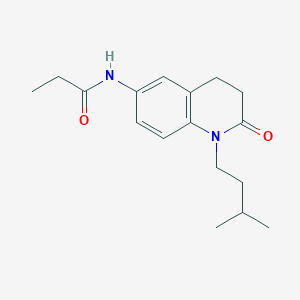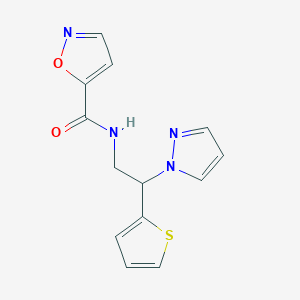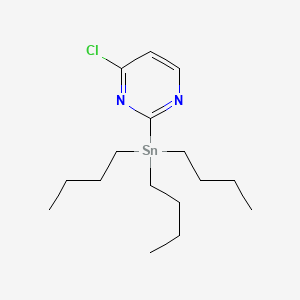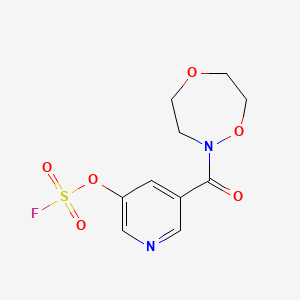
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide, also known as PT-141, is a synthetic peptide that was originally developed as a treatment for sexual dysfunction. However, recent scientific research has shown that PT-141 has a wide range of potential applications in various fields, including neuroscience, oncology, and immunology. In
科学的研究の応用
Antimicrobial Activity
This compound, belonging to the class of quinoline derivatives, has been studied for its potential antimicrobial properties. Quinoline derivatives are known to exhibit significant antimicrobial activity, which makes them valuable in the development of new therapeutic agents .
Antifungal Applications
Similar compounds have shown promising results in antifungal activity, particularly against strains that are resistant to existing antifungal drugs. This opens up possibilities for the compound to be used in the treatment of fungal infections .
Anti-HIV Research
Indole derivatives, which share a structural similarity with our compound of interest, have been explored for their anti-HIV properties. Molecular docking studies suggest that such compounds could be effective in inhibiting HIV-1 replication .
Solvent Properties
Amides, in general, have excellent solvent properties due to their ability to dissolve both polar and nonpolar substances. This characteristic could make our compound a good candidate for use in various chemical reactions, particularly in facilitating displacement reactions of the SN type .
Molecular Association Studies
The compound’s structure allows for extensive molecular association through hydrogen bonding. This feature is crucial for understanding the behavior of molecules in biological systems and could be significant in the study of protein-ligand interactions .
Synthetic Intermediate
Quinoline derivatives are often used as synthetic intermediates in the production of various organic compounds. The compound could serve as a precursor in the synthesis of more complex molecules with diverse biological activities.
Chemical Modification and Drug Design
Pharmacokinetic Studies
Understanding the pharmacokinetic properties of a compound is essential for drug development. The compound’s amide group and its derivatives can be studied to determine their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for designing effective and safe pharmaceuticals .
特性
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-16(20)18-14-6-7-15-13(11-14)5-8-17(21)19(15)10-9-12(2)3/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSGZPQWBKMYTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2928848.png)
![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)


![6,6-dimethyl-9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2928856.png)

![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)


![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2928861.png)
![2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide](/img/structure/B2928862.png)

